[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid

Regioisomerism Pyrazole substitution pattern SDHI pharmacophore

[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid (CAS 1946817-38-4) is a polysubstituted pyrazole-1-acetic acid derivative bearing a difluoromethyl group at the 5-position, a methyl group at the 3-position, and a nitro group at the 4-position of the pyrazole ring. With molecular formula C₇H₇F₂N₃O₄ and a molecular weight of 235.15 g/mol, this compound belongs to a class of fluorinated nitropyrazole building blocks valued in medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C7H7F2N3O4
Molecular Weight 235.147
CAS No. 1946817-38-4
Cat. No. B2877693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid
CAS1946817-38-4
Molecular FormulaC7H7F2N3O4
Molecular Weight235.147
Structural Identifiers
SMILESCC1=NN(C(=C1[N+](=O)[O-])C(F)F)CC(=O)O
InChIInChI=1S/C7H7F2N3O4/c1-3-5(12(15)16)6(7(8)9)11(10-3)2-4(13)14/h7H,2H2,1H3,(H,13,14)
InChIKeyCMMJJXCKUDPGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid – CAS 1946817-38-4 Procurement and Identification Guide


[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid (CAS 1946817-38-4) is a polysubstituted pyrazole-1-acetic acid derivative bearing a difluoromethyl group at the 5-position, a methyl group at the 3-position, and a nitro group at the 4-position of the pyrazole ring . With molecular formula C₇H₇F₂N₃O₄ and a molecular weight of 235.15 g/mol, this compound belongs to a class of fluorinated nitropyrazole building blocks valued in medicinal chemistry and agrochemical intermediate synthesis . The strategic combination of the electron-withdrawing nitro group (a versatile synthetic handle reducible to an amine) with the lipophilicity-modulating and metabolically stabilizing difluoromethyl substituent defines its utility profile as a research chemical and intermediate .

Why Regioisomeric or Non-Fluorinated Pyrazole Acetic Acids Cannot Substitute for CAS 1946817-38-4


In polysubstituted pyrazole chemistry, the exact regiochemical placement of the difluoromethyl group (5-position vs. 3-position) and the methyl group critically determines both the physicochemical properties (pKa, lipophilicity) and the downstream synthetic trajectory of derived compounds [1]. The 5-difluoromethyl regioisomer (CAS 1946817-38-4) is structurally distinct from the commercially more common 3-difluoromethyl analog (CAS 925607-46-1), and these two regioisomers cannot be assumed to exhibit equivalent reactivity, binding affinity, or pharmacokinetic behavior in derived bioactive molecules . Furthermore, the non-fluorinated des-difluoromethyl analog (CAS 956204-54-9) lacks the metabolic stability and lipophilicity modulation conferred by the CHF₂ moiety, which is a well-documented determinant of bioactivity in SDHI fungicide pharmacophores and kinase inhibitor scaffolds [2]. Substitution without regioisomeric verification risks invalidating SAR conclusions and introducing uncontrolled variability into synthetic campaigns.

Quantitative Differentiation Evidence: [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid vs. Closest Analogs


Regioisomeric Identity: 5-CHF₂ vs. 3-CHF₂ Pyrazole Substitution Pattern

The target compound (CAS 1946817-38-4) bears the difluoromethyl substituent at the pyrazole 5-position, while the more commercially prevalent analog (CAS 925607-46-1) carries CHF₂ at the 3-position. In SDHI fungicide pharmacophores, the 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid motif is the established bioactive configuration; a 5-difluoromethyl regioisomer presents a distinct spatial and electronic environment that alters hydrogen-bonding geometry and target engagement [1]. The two regioisomers are chromatographically distinguishable and must be analytically verified (e.g., by ¹H NMR or HPLC retention time) prior to use in SAR studies .

Regioisomerism Pyrazole substitution pattern SDHI pharmacophore

Predicted Physicochemical Differentiation: Lipophilicity and Acidity Shift from Regioisomeric Interchange

The interchange of CHF₂ and CH₃ positions between the 3- and 5-positions of the pyrazole ring is predicted to alter both the pKa of the acetic acid moiety and the compound's logP. For the 3-CHF₂ regioisomer (CAS 925607-46-1), the predicted pKa is 3.20±0.10 . The 5-CHF₂ regioisomer (target compound) is expected to exhibit a different pKa due to altered through-bond electronic effects of the CHF₂ group on the acetic acid attached at N-1; the nitro group at position 4 exerts an electron-withdrawing effect that differentially influences the two regioisomers . These physicochemical differences translate into distinct ionization states at physiological pH, affecting solubility, permeability, and protein binding in biological assays.

Lipophilicity modulation pKa prediction Drug-likeness

Synthetic Utility: 4-Nitro Group as a Latent Amino Handle for Downstream Derivatization

The 4-nitro substituent on the pyrazole ring is a well-precedented synthetic handle for reduction to the corresponding 4-amino derivative, enabling further functionalization (e.g., amide coupling, sulfonamide formation, reductive amination) . This positions CAS 1946817-38-4 as a versatile progenitor for aminopyrazole libraries. In contrast, compounds lacking the nitro group (e.g., non-nitrated pyrazole acetic acids) require alternative, often less efficient, routes to introduce nitrogen-based diversity at the 4-position . The 3-methyl-4-nitropyrazole substructure is a recognized precursor to aminopyrazole-based LRRK2 kinase inhibitors, and the additional 5-difluoromethyl substituent in the target compound provides an orthogonal point of structural variation for medicinal chemistry exploration .

Nitro reduction Aminopyrazole synthesis Building block diversification

Commercial Availability and Supply-Chain Differentiation: 5-CHF₂ Regioisomer Scarcity

A survey of commercial chemical suppliers indicates that the 3-CHF₂ regioisomer (CAS 925607-46-1) is more widely stocked and offered in a broader range of pack sizes (100 mg to 10 g) compared to the 5-CHF₂ regioisomer (CAS 1946817-38-4), which is listed by fewer vendors and typically requires custom synthesis for larger quantities . The 5-CHF₂ compound is listed at 95%+ purity by Chemenu under catalog CM780184, with availability subject to batch stock . This supply asymmetry means that researchers requiring the 5-difluoromethyl regioisomer for SAR studies must plan procurement with longer lead times and may face higher unit costs relative to the 3-regioisomer.

Supply chain Regioisomer sourcing Custom synthesis

Procurement-Driven Application Scenarios for [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid (CAS 1946817-38-4)


Regioisomeric Probe in SDHI Fungicide SAR Programs

In agrochemical discovery programs targeting succinate dehydrogenase (SDH), the 3-difluoromethyl pyrazole-4-carboxylic acid motif is the established pharmacophore for commercial fungicides such as fluxapyroxad, isopyrazam, and benzovindiflupyr [1]. CAS 1946817-38-4, bearing the CHF₂ group at the 5-position rather than the canonical 3-position, serves as a regioisomeric probe to interrogate the steric and electronic tolerance of the SDH binding pocket. By incorporating the 5-CHF₂ acetic acid building block into amide coupling reactions to generate carboxamide analogs, researchers can systematically evaluate whether the 5-difluoromethyl configuration offers advantages in potency, spectrum, or resistance-breaking profiles relative to the established 3-CHF₂ series [1].

Diversifiable Building Block for Aminopyrazole Kinase Inhibitor Libraries

The 3-methyl-4-nitropyrazole substructure is a validated precursor for generating aminopyrazole-based inhibitors of leucine-rich repeat kinase 2 (LRRK2), a target implicated in Parkinson's disease . CAS 1946817-38-4 extends this scaffold by adding a 5-difluoromethyl group, which can modulate metabolic stability and membrane permeability of the derived aminopyrazole inhibitors following nitro reduction . The acetic acid moiety at N-1 provides a convenient handle for further conjugation (e.g., to amines, alcohols, or biotin tags) via standard amide or ester coupling chemistry, enabling the rapid construction of focused compound libraries for kinase selectivity profiling [2].

Physicochemical Comparator in Fluorine-Containing Heterocycle Research

The regioisomeric pair CAS 1946817-38-4 (5-CHF₂) and CAS 925607-46-1 (3-CHF₂) represents a defined system for studying the impact of fluorine substitution position on molecular properties such as pKa, logD, aqueous solubility, and plasma protein binding [2]. Procurement of both regioisomers enables controlled head-to-head physicochemical profiling experiments that inform medicinal chemistry design principles for fluorinated heterocycles. Such studies are particularly valuable given the increasing prevalence of the CHF₂ moiety in approved drugs and clinical candidates [1].

Custom Intermediate for Agrochemical Patent Portfolio Expansion

The patent landscape surrounding difluoromethyl pyrazole fungicides is dominated by 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) as the key intermediate [1]. CAS 1946817-38-4, as a 5-difluoromethyl regioisomer with a distinct substitution pattern and an N-1 acetic acid side chain (rather than a C-4 carboxylic acid), lies outside the primary claims of most existing SDHI intermediate patents [1]. For agrochemical companies seeking to expand their intellectual property position or develop follow-on fungicides with freedom-to-operate advantages, this compound offers a structurally differentiated starting point for generating novel carboxamide derivatives that may circumvent existing composition-of-matter patents.

Quote Request

Request a Quote for [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.